Ethyl 2-(4-cyanophenoxy)butanoate
Description
Ethyl 2-(4-cyanophenoxy)butanoate (CAS: 147866-81-7) is a synthetic organic compound characterized by a butanoate ester backbone substituted with a 4-cyanophenoxy group at the second carbon position. Its molecular formula is C₁₃H₁₅NO₃, and its structure combines a lipophilic ethyl ester chain with the electron-withdrawing cyano group on the aromatic ring. This structural motif confers unique physicochemical properties, making it relevant in agrochemical and pharmaceutical research. For instance, derivatives of 4-cyanophenoxy compounds have been explored as antidiabetic agents due to their interaction with metabolic pathways .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(4-cyanophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO3/c1-3-12(13(15)16-4-2)17-11-7-5-10(9-14)6-8-11/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
MWPNRMJMRHTPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
This section provides a comparative analysis of Ethyl 2-(4-cyanophenoxy)butanoate with structurally and functionally related esters. Key parameters include substituent effects, synthesis methods, physicochemical properties, and biological activities.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The cyano group in this compound enhances electrophilicity compared to chloro (MCPB ethyl) or methoxy substituents. This increases reactivity in nucleophilic environments, such as enzyme-binding sites . Chain Length: Butanoate esters (4-carbon chain) exhibit higher lipophilicity than acetate analogues (2-carbon), influencing membrane permeability in biological systems .
Synthesis Methods: this compound is synthesized via O-alkylation of phenolic precursors with ethyl bromobutanoate, similar to MCPB ethyl’s preparation . In contrast, fluorophenyl derivatives (e.g., Ethyl 4-(2-fluorophenyl)amino compounds) require condensation reactions with aldehydes and amines, yielding lower purity (~85%) compared to alkylation-based routes .
Stability: this compound demonstrates stability at low temperatures (0–5°C), akin to epoxidized eugenol derivatives, which retain integrity for 24 months under similar conditions . Acetate analogues (e.g., Ethyl 2-(4-cyanophenoxy)acetate) show higher volatility (BP: 337°C) due to shorter chains, limiting shelf-life in ambient storage .
Biological Activity: Agrochemical Use: Unlike MCPB ethyl, which inhibits apple ovule development without affecting pollen viability, this compound’s mechanism remains uncharacterized but is hypothesized to involve cytochrome P450 interactions . Pharmaceutical Potential: The 4-cyanophenoxy group in thiazolidinedione derivatives (e.g., 5-[2-(4-cyanophenoxy)ethyl]thiazolidine-2,4-dione) enhances PPAR-γ agonist activity, suggesting antidiabetic applications for related esters .
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